4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol
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Overview
Description
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol is a chemical compound with a complex structure that includes a difluoromethoxy group, a benzyl group, and a phenylpyridazin-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(difluoromethoxy)benzyl bromide with a suitable pyridazinone derivative under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-[3-(Trifluoromethyl)benzyl]-6-phenylpyridazin-3-ol
- 4-[3-(Methoxy)benzyl]-6-phenylpyridazin-3-ol
- 4-[3-(Chloromethoxy)benzyl]-6-phenylpyridazin-3-ol
Uniqueness
4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-[[3-(difluoromethoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXISBSKGZURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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